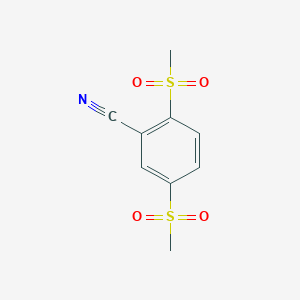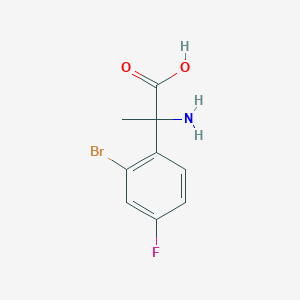
5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C11H9ClN2S . It’s a member of the pyrimidine family, which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a 3-chlorophenyl group at the 5-position and a methylsulfanyl group at the 2-position . The average mass of the molecule is 236.721 Da, and the monoisotopic mass is 236.017502 Da .
科学的研究の応用
Chemistry and Synthesis
5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a compound that belongs to the family of pyrimidines, a class of heterocyclic aromatic organic compounds. While specific studies on this compound are not directly found, insights into the broader category of pyrimidines and related compounds reveal their significant potential in various scientific and medicinal fields. Pyrimidines, including fluorinated pyrimidines and their derivatives, have been extensively studied for their applications in treating cancer, synthesizing complex molecular structures, and their roles in nucleic acid metabolism and cellular functions.
Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been pivotal in cancer treatment, targeting over 2 million cancer patients annually. These compounds, including their synthesis and incorporation into RNA and DNA, have offered insights into drug metabolism, biodistribution, and the mechanisms underlying their action against cancer cells. The research emphasizes the significance of fluorinated pyrimidines in personalizing medicine for cancer treatment, illustrating the potential of related pyrimidine compounds in therapeutic applications (Gmeiner, 2020).
Hybrid Catalysts in Synthesis : The synthesis of pyranopyrimidine derivatives, which share a structural resemblance with this compound, demonstrates the versatility of pyrimidines as key precursors in medicinal and pharmaceutical industries. The application of hybrid catalysts in synthesizing these compounds showcases the broader synthetic utility and applicability of pyrimidines in developing lead molecules for various therapeutic areas (Parmar et al., 2023).
Tautomerism and Molecular Interactions : The study of tautomerism in nucleic acid bases, including pyrimidines, reveals the impact of molecular interactions on tautomeric equilibria. This research provides a foundation for understanding the stability and behavior of pyrimidine derivatives in biological systems, which is essential for designing drugs with targeted actions (Person et al., 1989).
Anti-cancer Applications : Pyrimidine-based scaffolds have demonstrated significant anti-cancer properties. The versatility of pyrimidines in interacting with various enzymes, targets, and receptors highlights their potential as frameworks for anticancer agents. This underlines the potential of compounds like this compound in contributing to cancer therapy (Kaur et al., 2014).
Anti-inflammatory Activities : Pyrimidines also exhibit potent anti-inflammatory effects, attributed to their interaction with key inflammatory mediators. This indicates the utility of pyrimidine derivatives in developing new anti-inflammatory agents, which could extend to compounds like this compound (Rashid et al., 2021).
Safety and Hazards
特性
IUPAC Name |
5-(3-chlorophenyl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-6-9(7-14-11)8-3-2-4-10(12)5-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYKNAURGIKZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626102.png)
![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)
![8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2626106.png)


![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)
![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)
![4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2626115.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2626117.png)
![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/no-structure.png)
![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)